molecular formula C9H11FN2O2 B3148805 5-amino-2-methyl-4-fluoro-N-methoxybenzamide CAS No. 658085-41-7

5-amino-2-methyl-4-fluoro-N-methoxybenzamide

Cat. No. B3148805
Key on ui cas rn: 658085-41-7
M. Wt: 198.19 g/mol
InChI Key: VPZVUZITMXTFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951859B2

Procedure details

To a solution of compound B (820 mg, 3 mmol) in dimethyl formamide (10 mL) were added EDCI (700 mg, 3.6 mmol), HOBt (460 mg, 3 mmol), methoxylamine hydrochloride (370 mg, 3.6 mmol) and triethylamine (0.9 mL). After stirring for 1 h at RT, the mixture was diluted with ethyl acetate and washed with water, dried and concentrated. The solid obtained was dissolved in dichloromethane (2.5 mL) and TFA (2.5 mL) was added. After 2 h, the mixture was concentrated, the residue was dissolved in ethyl acetate and washed with saturated NaHCO3 to afford 5-amino-2-methyl-4-fluoro-N-methoxybenzamide (520 mg). LC/MS; (M+H)+=199.2.
[Compound]
Name
compound B
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.[CH:12]1[CH:13]=[CH:14][C:15]2N(O)N=[N:18][C:16]=2C=1.Cl.[O:23]([NH2:25])[CH3:24].[C:26](O)([C:28]([F:31])(F)F)=O.CN(C)[CH:35]=[O:36]>C(OCC)(=O)C.ClCCl.C(N(CC)CC)C>[NH2:18][C:16]1[C:28]([F:31])=[CH:26][C:13]([CH3:12])=[C:14]([CH:15]=1)[C:35]([NH:25][O:23][CH3:24])=[O:36] |f:2.3|

Inputs

Step One
Name
compound B
Quantity
820 mg
Type
reactant
Smiles
Name
Quantity
700 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
460 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
370 mg
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid obtained
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)NOC)C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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